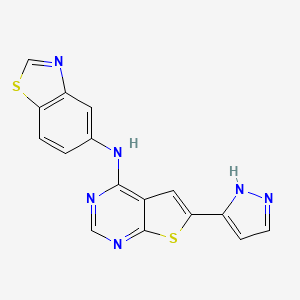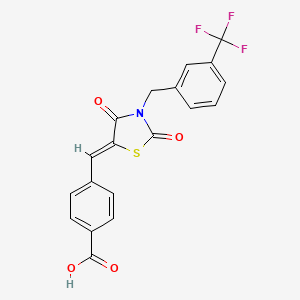
Urease-IN-13
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urease-IN-13 is a potent inhibitor of the enzyme urease, which plays a crucial role in the hydrolysis of urea into ammonia and carbon dioxide. Urease is a nickel-dependent enzyme found in various organisms, including bacteria, fungi, algae, and plants. The inhibition of urease is significant in both medical and agricultural contexts, as it can help manage conditions like peptic ulcers and reduce nitrogen loss in soils .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Urease-IN-13 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by their coupling under specific conditions. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions: Urease-IN-13 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Urease-IN-13 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the mechanism of urease and to develop new urease inhibitors.
Biology: Helps in understanding the role of urease in various biological processes and its impact on microbial virulence.
Medicine: Potential therapeutic agent for conditions like peptic ulcers and urinary tract infections caused by urease-producing bacteria.
Industry: Used in agriculture to reduce nitrogen loss from soils by inhibiting urease activity, thereby improving fertilizer efficiency
Wirkmechanismus
Urease-IN-13 exerts its effects by binding to the active site of the urease enzyme, thereby inhibiting its catalytic activity. The compound interacts with the nickel ions in the active site, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition reduces the pH increase caused by ammonia production, which is beneficial in both medical and agricultural contexts .
Vergleich Mit ähnlichen Verbindungen
Triazolothiadiazoles: Potent urease inhibitors with a similar mechanism of action.
Triazolothiadiazines: Another class of urease inhibitors with competitive inhibition properties.
Schiff Base Hydrazones: Known for their urease inhibitory effects.
Uniqueness of Urease-IN-13: this compound stands out due to its high potency and specificity for the urease enzyme. Its unique chemical structure allows for strong binding to the active site, making it a highly effective inhibitor compared to other compounds .
Eigenschaften
Molekularformel |
C19H17N3O5 |
|---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
5-[[2-oxo-3-(2-phenylmethoxyphenyl)-1,3-oxazolidin-5-yl]methyl]-3H-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C19H17N3O5/c23-18-21-20-17(27-18)10-14-11-22(19(24)26-14)15-8-4-5-9-16(15)25-12-13-6-2-1-3-7-13/h1-9,14H,10-12H2,(H,21,23) |
InChI-Schlüssel |
QYXFXBJDKIRDEP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC(=O)N1C2=CC=CC=C2OCC3=CC=CC=C3)CC4=NNC(=O)O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


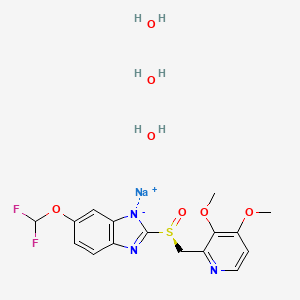
![N-[3-[(E)-2-[4-(oxan-4-ylmethylcarbamoylamino)phenyl]ethenyl]phenyl]-2-pyridin-2-ylacetamide](/img/structure/B12376471.png)
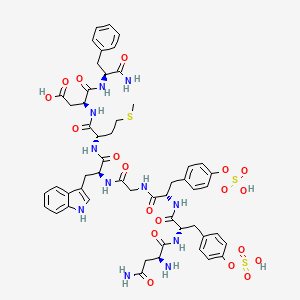


![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(1-quinolin-3-yltriazol-4-yl)ethanesulfonamide](/img/structure/B12376502.png)
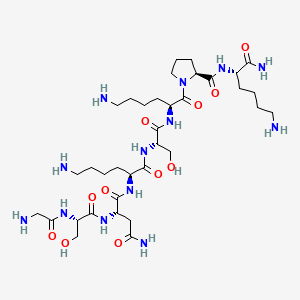
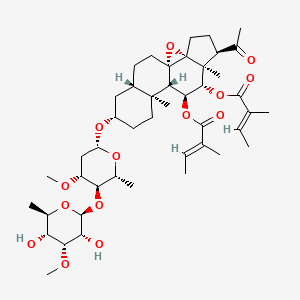
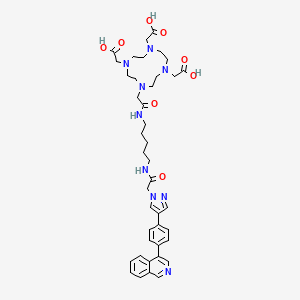
![13-[7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-5-methyl-5,8,9,13-tetrazatricyclo[7.5.0.02,7]tetradeca-1,7-dien-6-one](/img/structure/B12376521.png)
